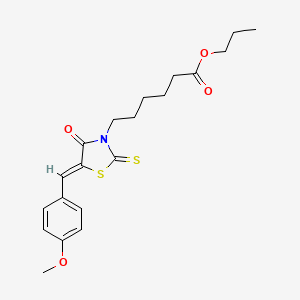
(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazolidinone . Thiazolidinones are a class of compounds with a five-membered ring containing nitrogen and sulfur atoms . They are known for their wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione have been synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol .
科学的研究の応用
Supramolecular Structures and Hydrogen Bonding
Research on similar thioxothiazolidinone derivatives has detailed their supramolecular structures, showcasing hydrogen-bonded dimers, chains of rings, and complex sheets. These studies have highlighted the wide angles at methine C atoms and the significant role of N-H...O hydrogen bonds in forming dimeric units and further linking into complex sheets. Such structural insights are crucial for understanding the molecular basis of their interactions and potential applications in material science and drug design (Delgado et al., 2005).
Antimicrobial Activity
Derivatives of thioxothiazolidinones, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of activity against gram-positive and gram-negative bacteria, suggesting their potential as leads for developing new antimicrobial agents. The synthesis approach, involving nucleophilic substitution and Knoevenagel condensation, and the evaluation of these compounds against bacterial strains, demonstrate a promising avenue for the development of new antimicrobial drugs (PansareDattatraya & Devan, 2015).
Molecular Structure Investigation
The synthesis and molecular structure investigation of compounds related to "(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate" have been reported, utilizing techniques like X-ray diffraction and DFT calculations. These studies offer valuable insights into the molecular geometry, intermolecular hydrogen bonding (C–H⋯O and C–H⋯S), and the consistency of optimized geometries with structures determined by X-ray diffraction. Such research underscores the importance of detailed molecular characterization in the development of compounds with potential applications in medicinal chemistry and material science (Benhalima et al., 2011).
Immunobiological Activity
The investigation into the immunobiological activity of benzyl benzoate derivatives, including structures related to the compound of interest, has revealed their potential as immunotherapeutic agents. By stimulating macrophage functions, these compounds could serve in treating infectious diseases, showcasing an alternative application area for thioxothiazolidinone derivatives (Choi et al., 2005).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . It plays a crucial role in the process of melanogenesis, which is the production and distribution of melanin to skin, hair follicles, and eyes .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production . The compound exhibits potent tyrosinase inhibitory activity, with IC50 values lower than that of kojic acid, a widely-known tyrosinase inhibitor .
Biochemical Pathways
The compound affects the melanogenesis pathway. Melanogenesis is stimulated by a variety of molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, UVB radiation, and others . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the melanogenesis pathway .
Result of Action
The primary result of the compound’s action is the suppression of melanin production . This leads to a reduction in skin hyperpigmentation, which can cause age spots and melasma spots on the skin . Therefore, the compound could potentially be used in the development of effective pharmacological and cosmetic agents for skin-whitening .
Action Environment
Environmental factors such as UV radiation can influence the compound’s action. UV radiation exposure is the primary cause of extrinsic skin aging, which results in skin hyperpigmentation . Therefore, the compound’s efficacy in reducing hyperpigmentation could be influenced by the level of UV radiation exposure . Additionally, the compound’s stability could potentially be affected by environmental factors such as temperature and pH, although further studies would be needed to confirm this.
生化学分析
Biochemical Properties
The compound interacts with enzymes such as tyrosinase, exhibiting inhibitory effects . This interaction is likely due to the structural attributes of the compound, particularly the presence of a β-phenyl-α,β-unsaturated carbonyl scaffold .
Cellular Effects
In cellular contexts, the compound has been shown to influence melanin production. Specifically, it attenuates α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
Molecular Mechanism
The compound’s mechanism of action involves interaction with the active site of tyrosinase, leading to inhibition of the enzyme . This interaction is likely facilitated by the compound’s structural features, and results in a decrease in melanin production .
Temporal Effects in Laboratory Settings
For instance, some thiazolidinediones analogues have shown high inhibitory effects on chemotaxis of RAW264.7 cells .
Metabolic Pathways
The specific metabolic pathways that the compound is involved in are not currently known. Given its structural similarity to other thiazolidinediones, it may interact with similar enzymes and cofactors .
特性
IUPAC Name |
propyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-3-13-25-18(22)7-5-4-6-12-21-19(23)17(27-20(21)26)14-15-8-10-16(24-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVJVCTYPFSLS-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2755564.png)
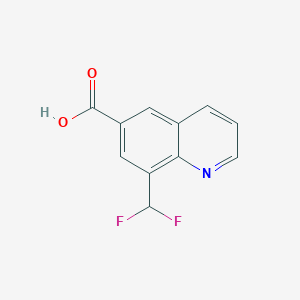
![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
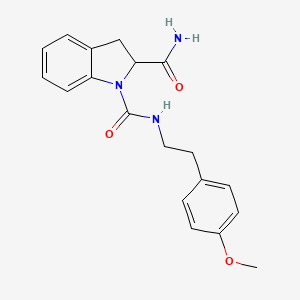
![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)
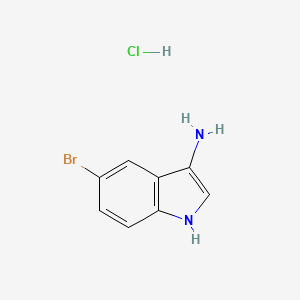

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)
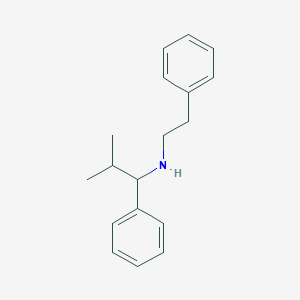
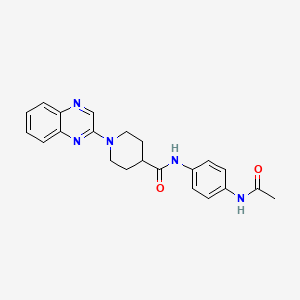
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2755579.png)
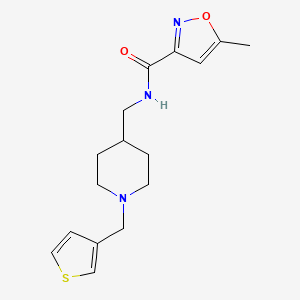
![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)
